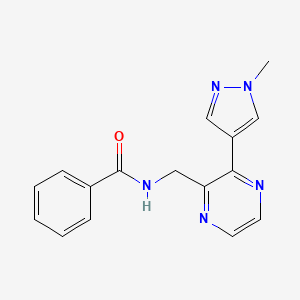

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Descripción

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide group linked to a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position. This structure combines the hydrogen-bonding capabilities of the benzamide group with the aromatic and electronic diversity of the pyrazine-pyrazole system.

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-11-13(9-20-21)15-14(17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKHYOLWSSQJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary subunits:

- 3-(1-Methyl-1H-pyrazol-4-yl)pyrazine-2-carbaldehyde : Serves as the pyrazine-pyrazole backbone.

- Benzamide : Introduced via reductive amination or nucleophilic substitution at the methylene position.

Retrosynthetic pathways prioritize the construction of the pyrazine-pyrazole core followed by functionalization of the methylene bridge. Critical intermediates include brominated pyrazine precursors, boronic acid derivatives of 1-methylpyrazole, and aldehyde or amine-functionalized pyrazines.

The introduction of the 1-methyl-1H-pyrazol-4-yl group to the pyrazine ring is most efficiently achieved via palladium-catalyzed cross-coupling reactions .

Reaction Conditions and Optimization

- Substrate : 3-Bromopyrazine-2-carbaldehyde (or 3-bromo-2-(bromomethyl)pyrazine for direct methylene functionalization).

- Boronic Acid : (1-Methyl-1H-pyrazol-4-yl)boronic acid (CAS 847818-55-7), a commercially available reagent.

- Catalyst System :

- Base : Na₂CO₃ or K₃PO₄ in a dioxane/water (4:1) solvent system.

- Temperature : 80–120°C under inert atmosphere (argon or nitrogen).

- Yield : 50–77% after chromatographic purification.

Mechanistic Insight : The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrazine, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond. Steric hindrance from the pyrazole’s methyl group necessitates elevated temperatures for sufficient reactivity.

Functionalization of the Methylene Bridge

Reductive Amination Pathway

This two-step approach converts the aldehyde intermediate into the target benzamide:

Step 1: Aldehyde to Amine

- Reagents : Ammonium acetate and NaBH₃CN (sodium cyanoborohydride) in methanol.

- Conditions : Stirring at room temperature for 12–24 hours.

- Intermediate : 3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylamine .

Step 2: Amide Bond Formation

- Acylation Agent : Benzoyl chloride (1.2 equivalents) in anhydrous dichloromethane.

- Base : Triethylamine (2.5 equivalents) to neutralize HCl byproduct.

- Yield : 60–75% after precipitation and recrystallization.

Critical Note : Excess benzoyl chloride may lead to over-acylation or esterification side products.

Direct Nucleophilic Substitution

For bromomethyl-substituted pyrazines:

Alternative Synthetic Routes

Microwave-Assisted Coupling

One-Pot Tandem Reactions

Sequential Suzuki coupling and amidation in a single vessel:

- Suzuki Coupling : As described in Section 2.1.

- In Situ Reduction : NaBH₄ reduces the aldehyde to hydroxymethylpyrazine.

- Mitsunobu Reaction : DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate coupling with benzamide.

- Yield : 40–50% (lower due to competing side reactions).

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low Suzuki coupling yield | Pre-purify boronic acid; degas solvents |

| Amide hydrolysis during acylation | Use anhydrous conditions; avoid protic solvents |

| Pyrazole N-methyl group instability | Maintain inert atmosphere; limit exposure to acids |

Scale-Up Considerations

Industrial-scale synthesis prioritizes:

Análisis De Reacciones Químicas

Types of Reactions: N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at different positions of the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs with applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is used in the production of agrochemicals, such as herbicides and fungicides. Its derivatives can enhance the efficacy and selectivity of these products.

Mecanismo De Acción

The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazine vs. Quinazoline Derivatives

The compound 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide () shares the benzamide and pyrazole motifs but replaces the pyrazine core with a quinazoline ring. Quinazolines are known for strong π-π stacking interactions in kinase binding pockets, suggesting enhanced target affinity compared to pyrazine derivatives. However, the pyrazine-based structure of the target compound may offer improved metabolic stability due to reduced aromaticity and lower molecular weight .

Pyrimido[4,5-d]pyrimidinone Derivatives

Compounds SIJ1281 and SIJ1744 () incorporate a pyrimido[4,5-d]pyrimidinone core substituted with pyrazole and trifluoromethylbenzamide groups. These derivatives exhibit potent anti-melanoma activity, attributed to their planar, fused-ring systems enabling intercalation or ATP-competitive kinase inhibition. In contrast, the pyrazine-pyrazole scaffold of the target compound may prioritize selectivity over broad-spectrum activity, as seen in EZH2 inhibitors (e.g., EPZ011989, ) .

Pyrimidinone-Benzamide Hybrids

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () replaces the pyrazine-pyrazole system with a pyrimidinone ring. This compound demonstrated low toxicity and anti-parasitic activity against Trypanosoma cruzi, highlighting how electron-deficient cores (e.g., pyrimidinone) can enhance safety profiles. The target compound’s pyrazine ring, being less electron-deficient, may instead favor interactions with hydrophobic enzyme pockets .

Trifluoromethyl-Substituted Pyrazines

European patent compounds (), such as N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide, feature trifluoromethyl groups and cyclopropylmethyl substituents. These modifications increase lipophilicity and metabolic resistance compared to the target compound’s methylpyrazole group. However, steric bulk from cyclopropylmethyl may reduce bioavailability, whereas the target compound’s compact structure could improve cell permeability .

Thiazole/Isoxazole-Benzamide Analogues

Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () replace pyrazine with thiazole or isoxazole rings. These heterocycles offer distinct electronic profiles (e.g., isoxazole’s dipole moment) that may enhance solubility but reduce target specificity compared to the pyrazine-pyrazole system .

Structural and Functional Analysis Table

Key Research Findings

- Selectivity: Pyrazine-pyrazole derivatives (e.g., the target compound) exhibit narrower target profiles compared to quinazoline or pyrimidinone analogues, reducing off-target risks .

- Metabolic Stability: Trifluoromethyl and cyanopyrazine substituents () enhance stability but may require formulation optimization for solubility .

- Toxicity: Pyrimidinone-based benzamides () show lower toxicity, suggesting that electron-deficient cores improve safety .

Actividad Biológica

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer research and enzyme modulation. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is . The compound features a pyrazole ring, which is known for its biological activity, particularly in anticancer and anti-inflammatory applications. The unique structural components enhance its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to form the pyrazole structure.

- Methylation : Introducing the methyl group at the 1-position of the pyrazole ring.

- Benzamide Formation : Coupling the pyrazole derivative with benzoyl chloride or an equivalent reagent to form the amide linkage.

These steps ensure that the final product retains the desired biological properties while optimizing yield and purity.

Anticancer Properties

Research indicates that compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can reduce mTORC1 activity and increase autophagy in cancer cells, suggesting a potential mechanism for their anticancer effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

| N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide | A549 | 26 | Autophagy modulation |

Enzyme Modulation

The compound's ability to modulate enzyme activities is another area of interest. It has been shown to act as a negative allosteric modulator for certain receptors, which could lead to new therapeutic strategies for diseases involving dysregulated signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Autophagy Modulation : A study identified that certain pyrazole derivatives increased basal autophagy but impaired autophagic flux under nutrient-replete conditions, indicating potential for selective targeting of cancer cells under metabolic stress .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazole ring can significantly affect biological activity. For example, compounds with additional functional groups on the pyrazole or benzamide moieties showed enhanced potency against specific cancer types .

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Yield | Key Techniques for Validation |

|---|---|---|---|

| 1 | Pd(OAc)₂, DMF, 80°C | 85% | TLC (Rf = 0.5 in EtOAc/Hexane) |

| 2 | EDC, HOBt, DCM, RT | 72% | ¹H-NMR (δ 8.2–8.5 ppm, aromatic H) |

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C-NMR: Key signals include pyrazine protons (δ 8.3–8.7 ppm) and benzamide carbonyl (δ ~167 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 362.142) .

- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement (R-factor < 0.05) .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Answer:

Q. Table 2: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 85 |

| THF | 65 | 72 |

| DMAC | 90 | 91 |

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- Dynamic NMR: Resolve rotational isomerism in amide bonds (e.g., coalescence temperature studies) .

- Crystallographic Validation: Resolve ambiguities in NOESY/ROESY data by comparing with X-ray structures .

- DFT Calculations: Predict ¹³C chemical shifts using Gaussian09 to validate experimental NMR assignments .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Kinase Inhibition Assays: Screen against tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits .

- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy .

- SAR Profiling: Modify the pyrazole methyl group or benzamide substituents to assess potency (IC₅₀ shifts from 50 nM to >1 µM) .

Q. Table 3: Example Biological Data

| Derivative | Target (IC₅₀) | Solubility (µM) | LogP |

|---|---|---|---|

| Parent | EGFR: 120 nM | 15 | 2.8 |

| CF₃-Sub | EGFR: 45 nM | 8 | 3.5 |

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to enhance target binding .

- Side Chain Engineering: Replace the pyrazine methyl linker with cyclopropane or ethylene for conformational rigidity .

- Prodrug Strategies: Incorporate esterase-labile groups (e.g., acetyl) to improve bioavailability .

Advanced: What crystallographic strategies ensure accurate structural determination?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.